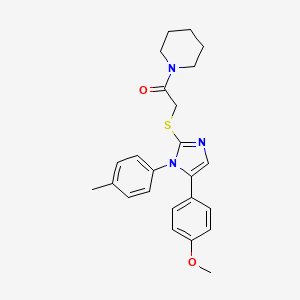
2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H27N3O2S and its molecular weight is 421.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a synthetic organic molecule characterized by its complex structure, which includes an imidazole ring, a thioether linkage, and a piperidine moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of the compound is C22H20N4O2S, with a molecular weight of approximately 436.6 g/mol. The structure features:
- Imidazole Ring : Known for its role in various biological processes and as a pharmacophore in drug design.
- Methoxyphenyl and p-tolyl Substituents : These groups may enhance the compound's lipophilicity and binding affinity to biological targets.
- Thioether Linkage : This structural element contributes to the stability and reactivity of the compound.
The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets, including enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological macromolecules. The presence of the methoxy group may further influence these interactions, enhancing the overall efficacy of the compound in therapeutic applications .
Anticancer Properties
Recent studies have indicated that imidazole derivatives exhibit significant anticancer activity. For instance, compounds similar to the target molecule have demonstrated potent inhibitory effects on various cancer cell lines:
- IC50 Values : Compounds with imidazole rings have shown IC50 values ranging from 80 nM to 1 µM against several cancer types, including colorectal (HCT-15, HT29) and cervical (HeLa) cancers .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound 6 | HCT-15 | 80–200 |
| Compound 7 | HeLa | 100 |
| Compound 13 | SW480 | 27.42 |
These results suggest that modifications on the imidazole structure significantly affect anticancer potency.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Imidazole derivatives are known for their antibacterial properties due to their ability to inhibit bacterial enzyme activities. For example, studies have shown that related compounds can effectively inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission in bacteria .
Study on Anticancer Activity
In a study examining various imidazole derivatives, it was found that structural modifications could lead to enhanced tubulin polymerization inhibition. For instance, a derivative similar to our target compound inhibited tubulin polymerization with an IC50 value significantly lower than standard chemotherapeutics like nocodazole . This suggests a promising avenue for developing new anticancer agents based on this scaffold.
Study on Enzyme Inhibition
Another research focused on enzyme inhibition demonstrated that compounds with piperidine moieties exhibited significant activity against urease and AChE, indicating their potential use in treating conditions related to enzyme dysregulation . The dual functionality of these compounds makes them suitable candidates for further pharmacological evaluation.
Propiedades
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-18-6-10-20(11-7-18)27-22(19-8-12-21(29-2)13-9-19)16-25-24(27)30-17-23(28)26-14-4-3-5-15-26/h6-13,16H,3-5,14-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPNQJLOSGXOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N3CCCCC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














